molecular formula C21H20ClN3O3 B2371658 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide CAS No. 2034503-51-8

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B2371658
CAS No.: 2034503-51-8
M. Wt: 397.86
InChI Key: OPGFOHGDWGHCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide is a structurally complex molecule featuring a seven-membered benzo[f][1,4]oxazepinone core fused to a benzene ring. The oxazepinone moiety incorporates an oxygen and a nitrogen atom, with a ketone group at position 3 and a chloro substituent at position 5. The ethyl linker connects this heterocyclic system to an acetamide group, which is further substituted with a 1H-indol-1-yl group. This indole moiety is notable for its substitution at the 1-position, distinguishing it from more common 3-substituted indole derivatives.

The chloro substituent may enhance lipophilicity and membrane permeability, while the indole group could facilitate interactions with serotoninergic or kinase-related targets .

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-indol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-17-5-6-19-16(11-17)12-25(21(27)14-28-19)10-8-23-20(26)13-24-9-7-15-3-1-2-4-18(15)24/h1-7,9,11H,8,10,12-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGFOHGDWGHCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CN3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide typically involves multi-step processes. A common route includes:

  • Formation of the oxazepine core: : Starting with 2-aminobenzoic acid derivatives, they undergo cyclization with suitable reagents to form the oxazepine ring.

  • Chlorination: : The addition of chlorine at the 7-position involves selective halogenation, often using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

  • Linking the indole moiety: : Indole derivatives are coupled through a substitution reaction, where the indole nitrogen attacks the electrophilic carbon, typically under basic conditions.

Industrial Production Methods

Scaling up the synthesis requires optimization of each step to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled. Continuous flow reactors may be employed for more efficient processing and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can oxidize under strong oxidizing agents, leading to potential ring-opening or functional group transformations.

  • Reduction: : Reduction reactions, often involving hydrogenation or metal-based reducing agents, may target the carbonyl groups.

  • Substitution: : Particularly at the positions amenable to electrophilic or nucleophilic attack, yielding various derivatives.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution conditions: : Strong bases (NaH, K2CO3), acidic conditions for protonation steps.

Major Products

Depending on the reaction conditions, the major products can include oxidized derivatives, reduced species with altered functional groups, and various substitution products with modified aromatic or heterocyclic structures.

Scientific Research Applications

Chemistry

  • Synthesis precursor: : Used as an intermediate in the synthesis of more complex molecules.

  • Functional studies: : Analyzed for its reactivity and stability under various chemical conditions.

Biology and Medicine

  • Pharmacology: : Investigated for potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

  • Biochemical pathways: : Studied for its interactions with biological macromolecules and influence on metabolic pathways.

Industry

  • Material science: : Incorporated into polymers or advanced materials for improved physical properties.

  • Catalysis: : Explored as a potential catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Binding to enzymes or receptors: : Potential inhibition or activation of biological pathways.

  • DNA intercalation: : Possible interaction with nucleic acids, influencing genetic expression and cell proliferation.

  • Signaling pathways: : Modulation of intracellular signaling cascades, affecting cellular responses and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related molecules from the literature:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/Structure Core Heterocycle Key Substituents Biological Activity (Inferred/Reported) Reference
Target Compound : N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide Benzo[f][1,4]oxazepinone 7-Cl, 1H-indol-1-yl acetamide Potential CNS/antimicrobial activity
(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide Benzo[e][1,4]diazepinone Pyrimido-pyrimidine, methylphenyl Kinase inhibition (hypothetical)
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid Benzo[b][1,4]oxazinone Acetic acid Intermediate for heterocyclic synthesis
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Thiazolidinone Coumarin-oxy, substituted aryl Antimicrobial
N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Benzisoxazole Chloromethyl, acetamide Precursor for bioactive derivatives
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole Indol-3-ylmethyl, sulfanyl Antimicrobial/antioxidant
4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-ones Oxazolone 5-Fluoroindol-1-yl, arylidene Antioxidant/antimicrobial

Key Structural and Functional Insights

Core Heterocycle Differences: The target compound’s benzo[f]oxazepinone core (7-membered) offers greater conformational flexibility compared to six-membered systems like benzo[b]oxazinone or benzo[e]diazepinone . This may enhance binding to larger protein pockets, such as those in G-protein-coupled receptors. In contrast, thiazolidinone (e.g., ) and oxadiazole (e.g., ) derivatives prioritize planar rigidity, favoring interactions with enzymes like bacterial cell wall synthases or antioxidant enzymes.

Substituent Effects :

  • Chloro vs. Fluoro : The 7-chloro group in the target compound may improve metabolic stability compared to 5-fluoro-substituted indoles (e.g., ), which are more electronegative and prone to hydrogen bonding.
  • Indole Substitution Position : The 1H-indol-1-yl group in the target compound differs from 3-substituted indoles (e.g., ). Position 1 substitution may reduce steric hindrance in receptor binding compared to bulkier 3-substituted analogs.

Biological Activity: Antimicrobial Potential: Thiazolidinone derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity, suggesting that the target compound’s acetamide and chloro groups could synergize for similar effects. Antioxidant Activity: Indole-oxadiazole hybrids (e.g., ) show radical scavenging properties, which the target compound may mimic due to its indole moiety.

Synthetic Considerations :

  • The target compound’s synthesis likely involves SN2 alkylation (e.g., Cs₂CO₃-mediated coupling of acetamide intermediates) or condensation reactions similar to those in .
  • Characterization would require advanced techniques such as HRMS, NMR (e.g., ¹H/¹³C), and X-ray crystallography, as demonstrated for analogous compounds .

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide is a complex organic compound that incorporates a benzo[f][1,4]oxazepine core and an indole moiety. This structure suggests a range of potential biological activities, particularly in pharmacological applications. The compound is under investigation for its interactions with various biological pathways, including those related to kinase inhibition and anti-inflammatory responses.

Chemical Structure and Properties

The compound's molecular formula is C20H21ClN2O3C_{20}H_{21}ClN_{2}O_{3}, with a molecular weight of approximately 404.9 g/mol. Its structural features are indicative of its potential biological activity:

Property Value
Molecular FormulaC20H21ClN2O3
Molecular Weight404.9 g/mol
Core StructureBenzo[f][1,4]oxazepine
SubstituentsChloro group, Indole moiety

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

  • Kinase Inhibition : The compound has shown promise in inhibiting specific kinases involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Antiproliferative Activity : Similar compounds have demonstrated antiproliferative effects against various cancer cell lines, indicating a possible role in cancer therapy.
  • Neuroprotective Effects : Some studies suggest that the compound may possess neuroprotective properties, potentially beneficial for neurodegenerative diseases.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound and its analogs:

Compound Target IC50 (nM) Comments
Compound 9RIP1 Kinase32 ± 5.8High selectivity over other kinases .
Compound 14RIP1 Kinase10Complete specificity observed in kinase profiling .
Compound ACancer Cell Lines (e.g., MCF7)200Significant antiproliferative activity noted .

Case Studies

A notable case study involved the evaluation of the compound's effects on U937 human monocytic cells. The results indicated that the compound could effectively block necrotic cell death induced by TNF-alpha and caspase inhibitors, highlighting its potential as an anti-inflammatory agent.

Pharmacokinetics

Preliminary pharmacokinetic studies have shown that this compound has favorable oral bioavailability characteristics:

Parameter Value
AUC (Area Under Curve)2.2 µg·h/mL
Cmax (Maximum Concentration)810 ng/mL
Half-life2.9 hours

These values suggest good systemic exposure and support further development as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

The synthesis involves multi-step organic reactions starting with indole derivatives. Key steps include coupling the benzoxazepinone core with the indole-acetamide moiety under reflux conditions. Critical conditions include temperature control (60–80°C), solvent choice (DMF or dichloromethane), and reaction time optimization (4–12 hours). Purification often requires column chromatography followed by recrystallization. Analytical techniques like TLC and HPLC are essential for monitoring intermediate purity .

Q. Which analytical techniques are most effective for structural characterization?

High-field NMR (¹H/¹³C) identifies proton environments and stereochemistry, while high-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves absolute configuration, particularly for chiral centers in the benzoxazepinone core. For purity assessment, reversed-phase HPLC with UV detection (λ = 254 nm) is recommended .

Q. What are the primary biological targets under investigation for this compound?

Current studies focus on neurological targets (e.g., GABA receptors and serotonin transporters) due to structural similarities with benzodiazepine analogs. Antimicrobial activity against Gram-positive pathogens is also being explored using microbroth dilution assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Conduct species-specific metabolism studies using liver microsome assays and parallel artificial membrane permeability assays (PAMPA). Implement pharmacokinetic profiling with LC-MS/MS to compare bioavailability parameters across models. Adjust dosing regimens based on plasma protein binding studies to reconcile efficacy disparities .

Q. What computational strategies are effective for predicting binding affinity to neurological targets?

Use molecular dynamics simulations with explicit solvent models (≥100 ns duration) combined with MM-PBSA binding energy calculations. Validate through site-directed mutagenesis of predicted interaction residues in target receptors. Compare results with radioligand displacement assays (e.g., ³H-flumazenil for GABA-A receptors) .

Q. How should stereochemical challenges in synthesis be addressed to ensure enantiomeric purity?

Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to separate enantiomers. Use asymmetric catalysis (e.g., palladium-catalyzed reductive amination) for stereoselective synthesis of the benzoxazepinone core. Confirm enantiomeric excess (ee) via circular dichroism spectroscopy .

Q. What methodologies optimize solubility for in vivo pharmacological testing?

Screen co-solvents (e.g., PEG-400/Cremophor EL) and cyclodextrin complexes (e.g., sulfobutylether-β-cyclodextrin) using phase-solubility diagrams. For parenteral formulations, evaluate stability under physiological pH (7.4) via accelerated degradation studies monitored by UPLC .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Synthesize analogs with modifications to the indole moiety (e.g., halogenation at position 5) and the oxazepinone carbonyl group. Test against panels of related receptors (e.g., GABA-A subtypes α1–α6) using fluorescence-based calcium flux assays. Apply Free-Wilson analysis to quantify substituent contributions to activity .

Data Contradiction and Validation

Q. How should conflicting cytotoxicity data across cell lines be interpreted?

Perform transcriptomic profiling (RNA-seq) to identify differential expression of metabolic enzymes (e.g., CYP3A4) or efflux transporters (e.g., P-gp). Use isogenic cell lines with CRISPR-edited targets to isolate mechanism-specific effects. Cross-validate with 3D spheroid models to account for tumor microenvironment factors .

Q. What validation methods confirm proposed metabolic pathways?

Combine in vitro hepatocyte incubation studies with LC-HRMS to detect phase I/II metabolites. Use stable isotope-labeled analogs (e.g., ¹³C at the acetamide group) for quantitative tracking. Compare with in silico predictions from ADMET software (e.g., Schrödinger’s ADMET Predictor) .

Methodological Resources

  • Stereochemical Analysis : Refer to X-ray crystallography protocols in .
  • Advanced Synthesis : Palladium-catalyzed reductive cyclization methods from .
  • Target Validation : Radioligand binding assays detailed in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.